molecular formula C16H18Cl3N5O4 B11711352 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate

Cat. No.: B11711352
M. Wt: 450.7 g/mol
InChI Key: VXQNNTLJMJDESO-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate is a complex organic compound that features both imidazole and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate typically involves multiple steps. The initial step often includes the nitration of imidazole to form 2-methyl-5-nitroimidazole. This is followed by the alkylation of the nitroimidazole with an appropriate alkyl halide to introduce the ethyl group. The final step involves the reaction of the alkylated nitroimidazole with a trichloroethyl carbamate derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of infections or as a chemotherapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate likely involves the interaction of the nitroimidazole moiety with biological targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or cytotoxic effects. The carbamate group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Ronidazole: Used in veterinary medicine for its antimicrobial effects.

Uniqueness

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate is unique due to the presence of both the nitroimidazole and carbamate functional groups. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18Cl3N5O4

Molecular Weight

450.7 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate

InChI

InChI=1S/C16H18Cl3N5O4/c1-10-5-3-4-6-12(10)21-14(16(17,18)19)22-15(25)28-8-7-23-11(2)20-9-13(23)24(26)27/h3-6,9,14,21H,7-8H2,1-2H3,(H,22,25)

InChI Key

VXQNNTLJMJDESO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C

Origin of Product

United States

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